molecular formula C11H10O2 B14493434 2-(2-Methyloxiran-2-yl)-1-benzofuran CAS No. 64481-23-8

2-(2-Methyloxiran-2-yl)-1-benzofuran

Katalognummer: B14493434
CAS-Nummer: 64481-23-8
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: YVYOGGKPLCYAPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyloxiran-2-yl)-1-benzofuran is an organic compound that features a benzofuran ring fused with a methyloxirane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxiran-2-yl)-1-benzofuran typically involves the reaction of benzofuran with methyloxirane under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between benzofuran and methyloxirane, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyloxiran-2-yl)-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Wirkmechanismus

The mechanism of action of 2-(2-Methyloxiran-2-yl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(2-Methyloxiran-2-yl)-1-benzofuran include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran ring with a methyloxirane group makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

64481-23-8

Molekularformel

C11H10O2

Molekulargewicht

174.20 g/mol

IUPAC-Name

2-(2-methyloxiran-2-yl)-1-benzofuran

InChI

InChI=1S/C11H10O2/c1-11(7-12-11)10-6-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3

InChI-Schlüssel

YVYOGGKPLCYAPS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CO1)C2=CC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.